molecular formula C18H19BrN2O2 B4722541 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine

1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine

Cat. No. B4722541
M. Wt: 375.3 g/mol
InChI Key: YDMPJIRDHYTKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP is a piperazine derivative that has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and movement. The dual action of 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine on these two receptors may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine has also been shown to modulate the activity of certain neurotransmitter systems, including the glutamate and GABA systems, which may further contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine, including:
1. Further studies on the mechanism of action of 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine, particularly its interactions with other neurotransmitter systems.
2. Studies on the potential therapeutic applications of 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Development of new synthesis methods for 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine that improve its solubility and reduce its toxicity.
4. Studies on the pharmacokinetics and pharmacodynamics of 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine in humans, which may inform its potential clinical use.

Scientific Research Applications

1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential antipsychotic properties.

properties

IUPAC Name

2-(3-bromophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c19-15-5-4-8-17(13-15)23-14-18(22)21-11-9-20(10-12-21)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMPJIRDHYTKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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